molecular formula C13H14N2OS B14091399 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one

Cat. No.: B14091399
M. Wt: 246.33 g/mol
InChI Key: BGFUOGIXCIVOPK-UHFFFAOYSA-N
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Description

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a pyrimidine ring substituted with a methyl group and a thioether linkage to a 3-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioether Formation: The thioether linkage is introduced by reacting the pyrimidine derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether linkage, yielding a simpler pyrimidine derivative.

    Substitution: The methyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various alkyl halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: De-thioetherized pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to other biologically active pyrimidines.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thioether linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one: Lacks the methyl group at the 6-position.

    6-methyl-4-(benzylthio)pyrimidin-2(1H)-one: Lacks the methyl group on the benzyl ring.

    4-((3-methylbenzyl)thio)pyrimidine: Lacks the carbonyl group at the 2-position.

Uniqueness

6-methyl-4-((3-methylbenzyl)thio)pyrimidin-2(1H)-one is unique due to the presence of both a methyl group at the 6-position and a thioether linkage to a 3-methylbenzyl group. This combination of substituents may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C13H14N2OS

Molecular Weight

246.33 g/mol

IUPAC Name

6-methyl-4-[(3-methylphenyl)methylsulfanyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C13H14N2OS/c1-9-4-3-5-11(6-9)8-17-12-7-10(2)14-13(16)15-12/h3-7H,8H2,1-2H3,(H,14,15,16)

InChI Key

BGFUOGIXCIVOPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC(=O)NC(=C2)C

Origin of Product

United States

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